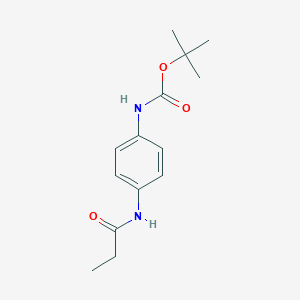![molecular formula C16H16ClN3O2 B267357 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267357.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a crucial component of the ubiquitin-proteasome pathway (UPP).
Mecanismo De Acción
MLN4924 is a selective inhibitor of N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the UPP, which is responsible for the degradation of intracellular proteins. MLN4924 inhibits the N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide-mediated activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and the disruption of UPP function. This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MLN4924 also inhibits the DNA damage response pathway, which is important for the repair of DNA damage induced by chemotherapy and radiation therapy. In addition, MLN4924 has been shown to induce cell cycle arrest in cancer cells, which can sensitize them to chemotherapy and radiation therapy. MLN4924 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MLN4924 is its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which reduces the risk of off-target effects. MLN4924 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of MLN4924 is its instability in aqueous solutions, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are several potential future directions for the development of MLN4924 as a therapeutic agent for cancer. One direction is the identification of biomarkers that can predict the response of cancer cells to MLN4924. Another direction is the development of combination therapies that can enhance the efficacy of MLN4924. Finally, the development of MLN4924 analogs with improved stability and pharmacokinetic properties may further enhance its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, MLN4924 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and identify its limitations and potential side effects.
Métodos De Síntesis
The synthesis of MLN4924 involves the condensation of 3-chloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with N-(3-bromophenyl)propanamide to yield MLN4924. The synthesis of MLN4924 has been described in detail in several publications.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, MLN4924 has been shown to inhibit the growth of cancer cells and induce cell death. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that MLN4924 may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide |
|---|---|
Fórmula molecular |
C16H16ClN3O2 |
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-7-4-8-14(10-13)20-16(22)19-12-6-3-5-11(17)9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
Clave InChI |
DQAAPZQOHONNRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)
![2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267295.png)
![2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267297.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B267298.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267299.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267300.png)